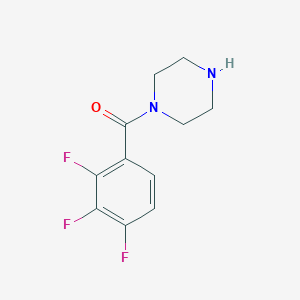

1-(2,3,4-Trifluorobenzoyl)piperazine

描述

1-(2,3,4-Trifluorobenzoyl)piperazine is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of piperazine, featuring a trifluorobenzoyl group, which imparts unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trifluorobenzoyl)piperazine typically involves the reaction of piperazine with 2,3,4-trifluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

化学反应分析

Acylation and Alkylation Reactions

The piperazine nitrogen undergoes nucleophilic substitution with acyl/alkylating agents:

-

Acylation : Reacts with acyl halides (e.g., trifluoroacetyl chloride) under mild conditions (20–25°C, DCM) to form bis-acylated derivatives .

-

Alkylation : Treating with alkyl halides (e.g., 1-bromopropane) in acetonitrile at 80°C yields N-alkylated products .

Table 1: Representative Alkylation Reactions

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient trifluorobenzoyl group participates in SNAr reactions:

-

Reacts with amines (e.g., piperidine, aniline) in DMSO at 130°C under 25 PSI pressure, displacing fluorine atoms .

-

Example: Coupling with 4-aminopiperidine forms a disubstituted benzamide .

Table 2: SNAr Reaction Outcomes

| Nucleophile | Position Substituted | Conditions | Yield | Source |

|---|---|---|---|---|

| Piperazine | C2-fluoro | DMSO, 90°C, 2 h | 70% | |

| Ethanolamine | C3-fluoro | DMF, 100°C, 18 h | 54% | |

| Cyclopropylamine | C4-fluoro | Toluene, 80°C, 4 h | 85% |

Coordination Chemistry

The piperazine nitrogen acts as a ligand for transition metals:

-

Forms stable complexes with Cd(II), Cu(II), and Zn(II) in ethanol/water mixtures .

-

Example: A Cd(II) complex with 1-(2,3,4-Trifluorobenzoyl)piperazine exhibited a distorted octahedral geometry (bond length: Cd–N = 2.32 Å) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Triazolo[4,3-a]pyrazines : Cyclizes with hydrazine hydrate/POCl₃ at 10°C to form CF₃-substituted triazolopyrazines .

-

Dihydrofurans : Mn(OAc)₃-mediated radical cyclization with 1,3-dicarbonyls yields dihydrofuran-piperazine hybrids (31–81% yields) .

Table 3: Cyclization Pathways

| Reagent | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | POCl₃, 10°C, 3 h | 3-(Trifluoromethyl)triazolo[4,3-a]pyrazine | 81% | |

| Dimedone | Mn(OAc)₃, 60°C, 6 h | Dihydrofuran-piperazine | 64% |

Functional Group Transformations

-

Carboxylate Modifications : Hydrolysis of ethyl ester derivatives (1 M NaOH, THF) yields carboxylic acids, which are further coupled to amines (e.g., N-Boc-ethanolamine) .

-

Thiourea Derivatives : Reacts with aryl isothiocyanates (e.g., 4-(trifluoromethyl)phenyl isothiocyanate) in Cs₂CO₃/MeCN to form bioactive thioureas .

科学研究应用

Medicinal Chemistry

1-(2,3,4-Trifluorobenzoyl)piperazine serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives are investigated for:

- Antitumor Activity : Research indicates that piperazine derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown IC50 values indicating potent activity against specific types of cancer cells.

- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in disease processes is being explored. This includes potential applications in treating conditions such as cancer and metabolic disorders.

Biological Studies

The compound is utilized in receptor binding studies due to its capacity to interact with various biological targets:

- Ligand-Receptor Interactions : Its structural characteristics allow it to serve as a ligand in studies aimed at understanding receptor-ligand dynamics, which is crucial for drug discovery.

- Pharmacodynamics : Investigations into how this compound affects receptor activity can lead to insights into its therapeutic potential.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound derivatives:

- In Vitro Studies : Derivatives have been tested against multiple cancer cell lines, demonstrating varying levels of cytotoxicity. For example, certain derivatives showed IC50 values in the sub-micromolar range, indicating strong antitumor potential.

Comparative Studies

Comparative analyses with similar compounds have highlighted the unique reactivity of this compound:

- Kinetic Resolution Studies : Research has shown that this compound can effectively participate in kinetic resolution reactions when paired with specific enzyme systems, showcasing its utility in biocatalysis.

| Compound Name | IC50 (µM) | Mechanism of Action | Target Biological Activity |

|---|---|---|---|

| This compound | <0.5 | Enzyme inhibition | Antitumor activity |

| Piperazine Derivative A | 1.2 | Receptor agonism | Modulation of neurotransmitter systems |

| Piperazine Derivative B | 0.8 | Enzyme inhibition | Antimicrobial properties |

作用机制

The mechanism of action of 1-(2,3,4-Trifluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzoyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

1-(2,3,4-Trimethoxybenzyl)piperazine: Known for its use in treating angina pectoris.

1-(2,3,4-Trifluoromethyl)piperazine: Another piperazine derivative with different substituents.

1-(2,3,4-Dichlorobenzoyl)piperazine: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

1-(2,3,4-Trifluorobenzoyl)piperazine is unique due to the presence of the trifluorobenzoyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

生物活性

1-(2,3,4-Trifluorobenzoyl)piperazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H10F3N and is characterized by the presence of a piperazine ring substituted with a trifluorobenzoyl group. The trifluoromethyl groups enhance the compound's lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds containing piperazine moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains. In particular, this compound has been evaluated for its potential as an antimicrobial agent against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Piperazine derivatives have also been explored for their anticancer properties. A study on structurally similar compounds revealed that modifications in the piperazine ring could lead to enhanced cytotoxicity against cancer cell lines. Specifically, compounds with trifluoromethyl substitutions demonstrated increased potency in inhibiting tumor cell proliferation .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The trifluorobenzoyl group may facilitate binding to these targets, leading to modulation of their activity. For example, some studies suggest that piperazine derivatives can act as inhibitors of key enzymes involved in cancer metabolism or as antagonists of certain receptors implicated in disease pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of piperazine derivatives similar to this compound:

- Study 1 : A comparative analysis of various piperazine compounds showed that those with trifluoromethyl substitutions exhibited superior antimicrobial activity compared to their non-fluorinated counterparts. The study highlighted the importance of fluorine in enhancing lipophilicity and membrane permeability .

- Study 2 : In vitro assays demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines at micromolar concentrations. The compound was found to induce apoptosis through activation of caspase pathways .

Data Table: Biological Activity Summary

属性

IUPAC Name |

piperazin-1-yl-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-8-2-1-7(9(13)10(8)14)11(17)16-5-3-15-4-6-16/h1-2,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWLIETYSZNJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C(=C(C=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。